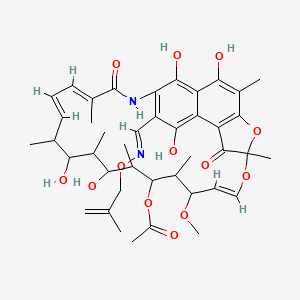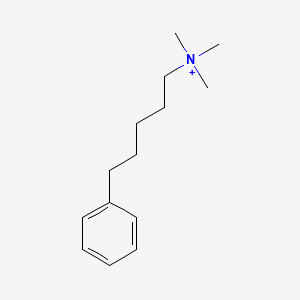
Benzenepentanaminium, N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepentanaminium, N,N,N-trimethyl- is a chemical compound with the molecular formula C14H24N+. It is known for its unique structure, which includes a benzene ring attached to a pentanaminium group with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanaminium, N,N,N-trimethyl- typically involves the reaction of benzyl chloride with pentanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Benzenepentanaminium, N,N,N-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain optimal conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenepentanaminium, N,N,N-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzenepentanaminium, N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepentanaminium, N,N,N-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, N,N,α-trimethyl-: Similar structure but with an ethanamine group instead of pentanaminium.
Betaine: A related compound with a trimethylammonium group, used in different biological contexts.
Uniqueness
Benzenepentanaminium, N,N,N-trimethyl- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds like Benzeneethanamine, N,N,α-trimethyl- provides different reactivity and interaction profiles .
Properties
CAS No. |
39949-55-8 |
|---|---|
Molecular Formula |
C14H24N+ |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
trimethyl(5-phenylpentyl)azanium |
InChI |
InChI=1S/C14H24N/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3/q+1 |
InChI Key |
BIESHWBGKNYHIU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
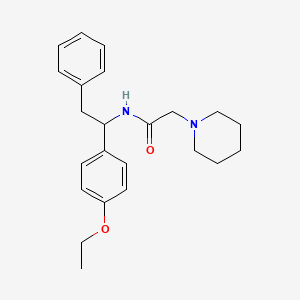
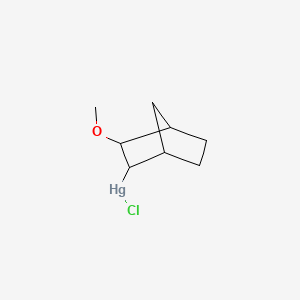
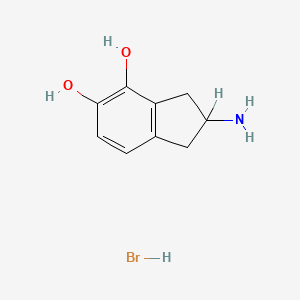
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)

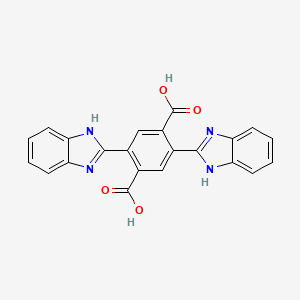
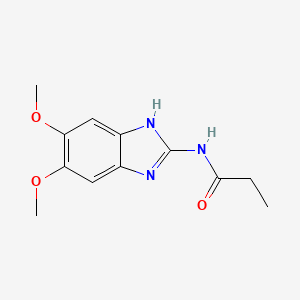
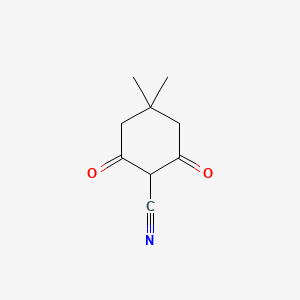
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
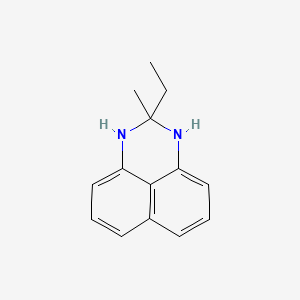
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

